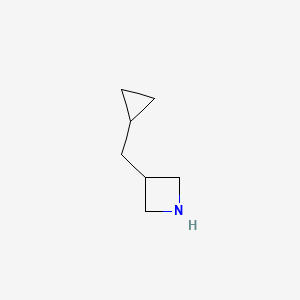
3-(Cyclopropylmethyl)azetidine
描述
3-(Cyclopropylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition Reactions: One of the most efficient methods for synthesizing azetidines involves the [2+2] cycloaddition of imines and alkenes.
Copper-Catalyzed Multicomponent Reactions: Functionalized azetidine derivatives can be prepared via copper-catalyzed reactions involving terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions.
Aza Paternò–Büchi Reactions: This photocycloaddition reaction between an imine and an alkene component is another effective method for synthesizing azetidines.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of azetidines can yield various amine derivatives.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxone.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-(Cyclopropylmethyl)azetidine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(Cyclopropylmethyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions and polymerizations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Uniqueness: 3-(Cyclopropylmethyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity for synthetic applications .
属性
IUPAC Name |
3-(cyclopropylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXSKXJILSUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
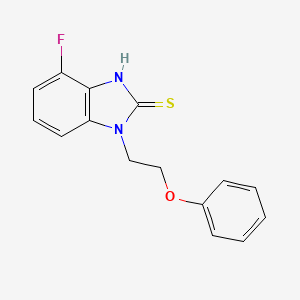
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
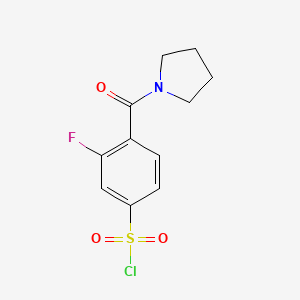
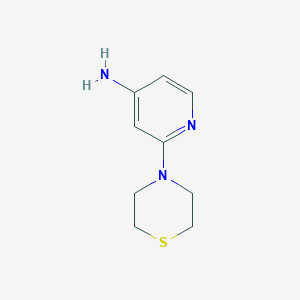
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
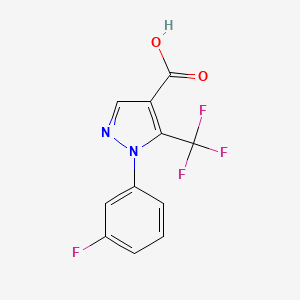
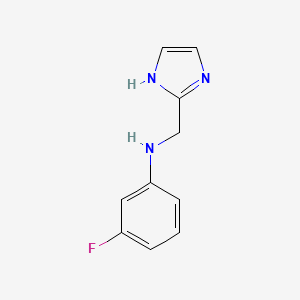
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
